4-[(4-fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a methylphenyl group is introduced to the core structure.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 4-Fluorophenyl methyl sulfone
- 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}benzoic acid
Uniqueness
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of functional groups and its cyclopenta[d]pyrimidin-2-one core This structure provides distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C21H19FN2OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-1-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H19FN2OS/c1-14-4-2-5-17(12-14)24-19-7-3-6-18(19)20(23-21(24)25)26-13-15-8-10-16(22)11-9-15/h2,4-5,8-12H,3,6-7,13H2,1H3 |
InChI Key |
RFGZLQMKSATVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.